6,2',4'-Trimethoxyflavone

Descripción general

Descripción

6,2’,4’-Trimetoxiflavona es un compuesto flavonoides conocido por sus potentes actividades biológicas. Es un antagonista selectivo del receptor de hidrocarburos arilo (AHR), que juega un papel crucial en diversos procesos fisiológicos y fisiopatológicos, incluido el metabolismo xenobiótico, la función endocrina, la inmunidad y el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6,2’,4’-trimetoxiflavona típicamente implica la metoxilación de derivados de la flavona. Un método común incluye la reacción de 2,4-dimetoxi-benzaldehído con 2-hidroxiacetofenona en presencia de una base, seguida de ciclización y posterior metoxilación .

Métodos de Producción Industrial

La producción industrial de 6,2’,4’-trimetoxiflavona puede implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

6,2’,4’-Trimetoxiflavona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en dihidroflavonas.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos metoxilo

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas

Principales Productos

Oxidación: Quinonas y otros derivados flavonoides oxidados.

Reducción: Dihidroflavonas.

Sustitución: Derivados flavonoides sustituidos con diversos grupos funcionales

Aplicaciones Científicas De Investigación

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action

6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings

Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury

Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects

TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

| Compound | Cell Line | Concentration (µg/mL) | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 10 | 36 |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | MCF-7 | 650 | 33 |

| Compound 3 | MCF-7 | 10 | Not specified |

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

Mecanismo De Acción

6,2’,4’-Trimetoxiflavona ejerce sus efectos principalmente a través del antagonismo del receptor de hidrocarburos arilo (AHR). Compite con agonistas como la 2,3,7,8-tetraclorodibenzo-p-dioxina y el benzo[a]pireno, inhibiendo eficazmente la transactivación mediada por AHR de genes diana como CYP1A1. Esta inhibición es independiente del linaje celular o la especie, lo que la convierte en una herramienta valiosa para estudiar la función de AHR .

Comparación Con Compuestos Similares

Compuestos Similares

- 5-Metoxiflavona

- 7,4’-Dimetoxiflavona

- Alfa-naftoflavona

- 3’,4’-Dimetoxiflavona

- Eupatorina

- Eupatilina

Singularidad

6,2’,4’-Trimetoxiflavona es única en su capacidad para actuar como un antagonista puro de AHR sin actividad agonista parcial. Esto la distingue de otros antagonistas de AHR como la alfa-naftoflavona, que muestran actividad agonista parcial. Además, no muestra dependencia de especie o promotor, lo que la convierte en una herramienta superior para la disección precisa de la función de AHR .

Actividad Biológica

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

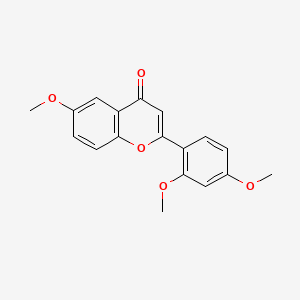

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

- Chemical Name : 2',4',6-Trimethoxyflavone

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .

- Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 | 10 | 36 |

| A2780 | 40 | Significant |

| MDA-MB-468 | IC50 = 0.5 | Inhibited growth |

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

- Study on AHR Antagonism :

- Cytotoxicity Assessment :

- Comparative Analysis with Other Flavonoids :

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.